molecular formula C16H19N3O2 B12473650 Methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate

Methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate

Cat. No.: B12473650
M. Wt: 285.34 g/mol
InChI Key: ZMYPZVPBNBTWOI-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate is a quinoline derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a piperazine ring, making it a versatile scaffold for drug discovery and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate is unique due to the presence of both the piperazine ring and the ester group, which enhance its biological activity and solubility. These structural features make it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate

InChI

InChI=1S/C16H19N3O2/c1-18-7-9-19(10-8-18)15-11-13(16(20)21-2)12-5-3-4-6-14(12)17-15/h3-6,11H,7-10H2,1-2H3

InChI Key

ZMYPZVPBNBTWOI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC

Origin of Product

United States

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